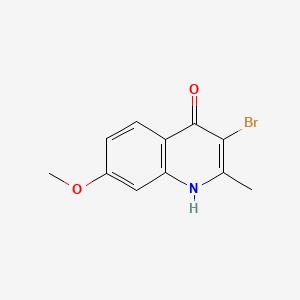
3-Bromo-7-methoxy-2-methylquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Bromo-7-methoxy-2-methylquinolin-4-ol” is a chemical compound with the molecular formula C11H10BrNO2. It’s a type of quinoline, a class of compounds that have wide applications in medicinal and synthetic organic chemistry .
Molecular Structure Analysis
Quinoline, the core structure in “3-Bromo-7-methoxy-2-methylquinolin-4-ol”, is a heterocyclic aromatic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives can undergo various chemical reactions. Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of this compound . The specific chemical reactions involving “3-Bromo-7-methoxy-2-methylquinolin-4-ol” are not detailed in the available resources.Scientific Research Applications
Synthesis and Medicinal Applications
3-Bromo-7-methoxy-2-methylquinolin-4-ol and its derivatives have been extensively studied for their potential in synthesizing various organic compounds and evaluating their medicinal properties. For example, aminoquinones structurally related to marine isoquinolinequinones have been synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines, showing moderate to high potency (Delgado et al., 2012). This highlights the compound's utility in the development of new anticancer agents.
Novel Brominating Reagents
The compound has also been involved in the development of new brominating reagents for organic synthesis. A study on the synthesis of 2- and 4-bromoquinolines using PBr3-DMF as a new brominating agent reported good yields under mild conditions, indicating the compound's role in facilitating the bromination of complex molecules (YajimaToshikazu & MunakataKatsura, 1977).
Chemical Transformations and Material Science
Further research shows the use of 2,2,3-Tribromopropanal as a versatile reagent in the Skraup-type synthesis of 3-Bromoquinolin-6-ols, demonstrating the compound's utility in one-step transformations of diversely substituted anilines into bromoquinoline derivatives with potential applications in material science and organic synthesis (Lamberth et al., 2014).
Antibacterial and Antituberculosis Activity
The bromoquinolinol derivatives have been explored for their biological activities as well. For instance, new quinoline derivatives carrying 1,2,3-triazole moiety synthesized from 4-methoxyaniline demonstrated moderate to very good antibacterial and antifungal activities (Thomas et al., 2010). Additionally, a series of 3-benzyl-6-bromo-2-methoxy-quinolines showed significant antimycobacterial activity against Mycobacterium tuberculosis (Upadhayaya et al., 2009), underscoring the compound's potential in addressing infectious diseases.
properties
IUPAC Name |
3-bromo-7-methoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-10(12)11(14)8-4-3-7(15-2)5-9(8)13-6/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIKNYSGQSWIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methoxy-2-methylquinolin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

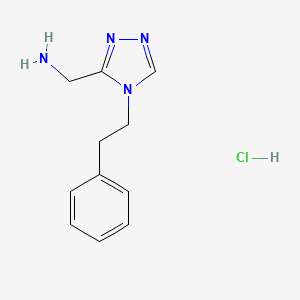
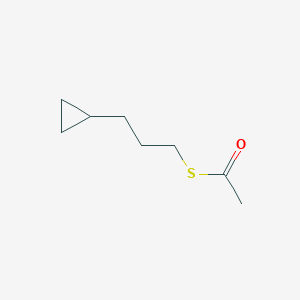
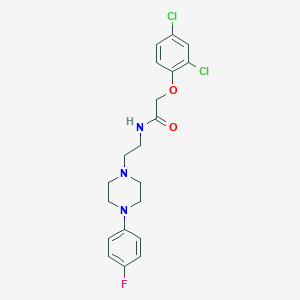
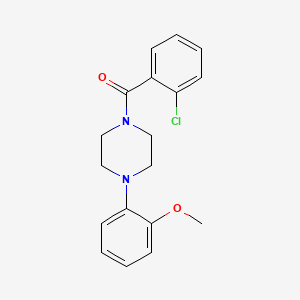


![3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine](/img/structure/B2676924.png)
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676925.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2676928.png)

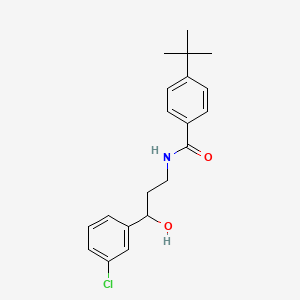
![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676931.png)
![5-Ethoxy-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2676932.png)
